N-(furan-2-ylmethyl)-2,2-diphenyl-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
N-(furan-2-ylmethyl)-2,2-diphenyl-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and material science due to their unique electronic properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2,2-diphenyl-N-(thiophen-2-ylmethyl)acetamide typically involves the reaction of furan-2-carboxylic acid hydrazide with thiophene-2-carboxylic acid hydrazide under specific conditions. The reaction is often carried out in the presence of a base such as potassium hydroxide in ethanol, followed by acidification with acetic acid . The structures of the synthesized compounds are confirmed using various spectroscopic methods including IR, 1H NMR, and 13C NMR .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2,2-diphenyl-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced using common reducing agents.
Substitution: Both the furan and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives, while substitution reactions can introduce various functional groups onto the furan or thiophene rings .
Scientific Research Applications
N-(furan-2-ylmethyl)-2,2-diphenyl-N-(thiophen-2-ylmethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2,2-diphenyl-N-(thiophen-2-ylmethyl)acetamide involves its interaction with various molecular targets and pathways. The furan and thiophene rings can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide:
N-(1-((furan-2-ylmethyl)-carbamoyl)-2-thiophen-2-yl-vinyl)-benzamide: Another compound with furan and thiophene rings, used in early discovery research.
Uniqueness
N-(furan-2-ylmethyl)-2,2-diphenyl-N-(thiophen-2-ylmethyl)acetamide is unique due to its combination of furan and thiophene rings with a diphenylacetamide backbone. This structure provides a unique set of electronic and steric properties that can be exploited in various scientific and industrial applications .
Properties
Molecular Formula |
C24H21NO2S |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2,2-diphenyl-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C24H21NO2S/c26-24(23(19-9-3-1-4-10-19)20-11-5-2-6-12-20)25(17-21-13-7-15-27-21)18-22-14-8-16-28-22/h1-16,23H,17-18H2 |
InChI Key |
DJBMHEOIFBQLNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N(CC3=CC=CO3)CC4=CC=CS4 |
Origin of Product |
United States |
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